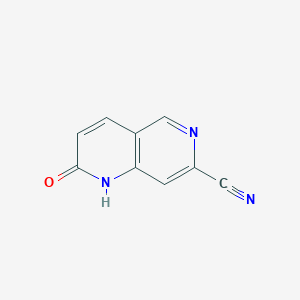

2-oxo-1H-1,6-naphthyridine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-1H-1,6-naphthyridine-7-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₅N₃O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Smiles Rearrangement

2-Oxo-1H-1,6-naphthyridine-7-carbonitrile undergoes Smiles rearrangement under basic conditions to form 1-amino-3-oxo-2,7-naphthyridine derivatives. This reaction is critical for accessing fused heterocyclic systems.

Reaction Conditions

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-[(2-Hydroxyethyl)thio]-derivative | NaOH (1.5 eq), EtOH, reflux, 4h | 1-Amino-3-oxo-2,7-naphthyridine | 85–90 |

Key Observations

-

Mechanism : The rearrangement proceeds via intramolecular nucleophilic aromatic substitution (SNAr), where the hydroxyl group attacks the adjacent carbon, displacing the thiolate leaving group.

-

Tautomerism : The product exists in a lactam–lactim equilibrium in solution, confirmed by IR (C=O at 1636–1638 cm⁻¹) and NMR (NH proton at δ 10.53–10.86 ppm) .

Alkylation and Cyclization

Alkylation of the lactam oxygen with ethyl chloroacetate, followed by cyclization, yields fused furo[2,3-c]-2,7-naphthyridines.

Reaction Pathway

-

O-Alkylation :

-

Cyclization :

Structural Confirmation

-

IR : Loss of nitrile absorption (2208–2210 cm⁻¹) and appearance of amide C=O (1616–1654 cm⁻¹).

-

NMR : Disappearance of OCH2CO signals (δ 4.2–4.5 ppm) and new NH2 protons (δ 5.61–5.83 ppm) .

Unexpected Formation of 1,3-Diamino Derivatives

Under prolonged basic conditions, the cyclization of alkoxyacetamides (9a–l ) competes with a Smiles-type rearrangement to form 1,3-diamino-2,7-naphthyridines (11a–c ).

Competing Pathways

| Starting Material | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkoxyacetamide | NaOEt, EtOH, reflux, 8h | 1,3-Diamino-2,7-naphthyridine | 60–65 |

Mechanistic Insight

-

The rearrangement involves cleavage of the thiirane intermediate, followed by amine migration and ring closure .

-

IR Retention : Nitrile group (2186–2199 cm⁻¹) persists, confirming no cyclization .

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions, enabling further functionalization.

Example Reaction

| Reactant | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | NH2CH2CH2OH, neat, 160°C, 5h | Schiff base derivative (7a–g ) | 59–68 |

Spectroscopic Evidence

-

13C NMR : New imine carbon at δ 160–165 ppm.

Theoretical Reactivity

-

Oxidation : Likely forms naphthyridine N-oxide derivatives under H2O2/AcOH.

-

Reduction : Nitrile → amine conversion via LiAlH4, though unconfirmed experimentally.

Scientific Research Applications

2-oxo-1H-1,6-naphthyridine-7-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has shown potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

2-oxo-1H-1,6-naphthyridine-7-carbonitrile can be compared with other naphthyridine derivatives, such as:

1,5-naphthyridines: Known for their biological activities, including anticancer and antimicrobial properties.

1,8-naphthyridines: These compounds are synthesized using different methods and have unique applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic versatility .

Properties

Molecular Formula |

C9H5N3O |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

2-oxo-1H-1,6-naphthyridine-7-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-4-7-3-8-6(5-11-7)1-2-9(13)12-8/h1-3,5H,(H,12,13) |

InChI Key |

GCOFTITZZQZNPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC(=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.